AC-90179 - 359878-17-4

AC-90179

Catalog Number: EVT-253582
CAS Number: 359878-17-4
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AC-90179 is a 5-hydroxytryptamine2A receptor inverse agonist.
Overview

AC-90179, chemically known as 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, is a selective inverse agonist of the serotonin 2A receptor. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders. The compound is classified as an atypical antipsychotic and is primarily studied for its effects on serotonin receptors, which play a crucial role in mood regulation and cognitive functions.

Synthesis Analysis

The synthesis of AC-90179 involves several key steps, beginning with the preparation of the intermediate compound, 2-(4-methoxyphenyl)acetic acid. This intermediate is subsequently reacted with 4-methylbenzylamine and 1-methylpiperidin-4-ylamine. The reaction typically requires solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the final product.

Technical Details

  1. Key Intermediate Preparation:
    • Starting Material: 2-(4-methoxyphenyl)acetic acid.
    • Reagents: 4-methylbenzylamine, 1-methylpiperidin-4-ylamine.
    • Solvents: Dichloromethane.
    • Catalysts: Triethylamine.
  2. Reaction Conditions:
    • The reactions are conducted under controlled temperatures and atmospheric conditions to optimize yield and purity.

Data

  • Molecular Formula: C_{20}H_{26}N_{2}O_{3}
  • Molecular Weight: 342.43 g/mol
Chemical Reactions Analysis

AC-90179 undergoes several significant chemical reactions which include:

  1. Oxidation: Can be oxidized to form corresponding oxides under specific conditions.
  2. Reduction: Reduction reactions can modify functional groups within the compound.
  3. Substitution Reactions: Particularly at the aromatic ring, using halogens or alkylating agents.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Halogenating Agents: Bromine.

These reactions are critical for exploring the compound's versatility and potential derivatives that may enhance its pharmacological properties .

Mechanism of Action

AC-90179 functions primarily by selectively binding to serotonin 2A receptors as an inverse agonist and serotonin 2C receptors as an antagonist. This binding mechanism inhibits serotonin signaling, which is significant in treating disorders linked to serotonin dysregulation.

Process and Data

The molecular targets involved include:

  • Serotonin 2A Receptors: Inhibition leads to reduced psychotic symptoms.
  • Serotonin 2C Receptors: Antagonism may influence appetite and mood regulation.

In vivo studies have shown that AC-90179 effectively eliminates head twitches induced by DOI (a hallucinogen), demonstrating its potential in modulating serotonergic activity .

Physical and Chemical Properties Analysis

AC-90179 appears as a solid powder with distinct physical properties that facilitate its use in research and potential therapeutic applications.

Physical Properties

  • Appearance: Solid powder.
  • Solubility: Soluble in organic solvents like dichloromethane.

Chemical Properties

  • Exhibits stability under standard laboratory conditions but may require careful handling due to its reactive functional groups.
Applications

AC-90179 has several scientific applications, particularly in pharmacological research:

  1. Chemistry: Used as a tool compound to study the pharmacology of serotonin receptors.
  2. Biology: Employed in research to understand serotonin receptor roles in various biological processes.
  3. Industry: While not widely used commercially, it serves as a valuable compound for research and development within pharmaceutical companies focusing on central nervous system disorders .
Introduction to AC-90179 in Neuropsychopharmacological Research

Historical Context of 5-HT₂ Receptor-Targeted Drug Development

The evolution of antipsychotic drugs reflects a paradigm shift from dopamine-centric models to nuanced serotonergic targeting. First-generation typical antipsychotics (e.g., haloperidol) primarily blocked dopamine D₂ receptors, exacerbating motor symptoms in Parkinson's patients and showing limited efficacy against negative symptoms. The advent of clozapine—an atypical antipsychotic with potent 5-HT₂A affinity—demonstrated superior efficacy for psychosis with reduced extrapyramidal effects [4] [9]. Pharmacological profiling revealed that inverse agonism at 5-HT₂A receptors (rather than neutral antagonism) was a unifying feature of efficacious atypical antipsychotics [4] [9]. Unlike antagonists, inverse agonists suppress constitutive receptor activity, offering superior control over aberrant signaling. This mechanistic insight spurred targeted drug discovery programs for selective 5-HT₂A inverse agonists.

Table 1: Evolution of 5-HT₂A-Targeted Antipsychotics

Compound5-HT₂A ActivityD₂ ActivityClinical Outcome
HaloperidolWeak antagonistHigh antagonistMotor side effects in PDP
ClozapinePotent inverse agonistModerate antagonistPDP efficacy but agranulocytosis risk
AC-90179Selective inverse agonistNegligibleResearch tool only (poor bioavailability)
PimavanserinPotent inverse agonistNoneFDA-approved for PDP

AC-90179 as a Prototypical Inverse Agonist: Discovery and Rational Design

AC-90179 emerged from a high-throughput screening (HTS) campaign by ACADIA Pharmaceuticals targeting selective 5-HT₂A inverse agonists. Using Receptor Selection and Amplification Technology (R-SAT™), 130,000 compounds were screened for functional activity at human 5-HT₂A receptors expressed in NIH-3T3 cells [4] [9]. AC-90179 was identified as a hit with:

  • Potent inverse agonism: Ki = 2.1 nM at 5-HT₂A receptors [2] [3]
  • Selectivity: >100-fold selectivity over 5-HT₂B, 5-HT₂C, and 5-HT₆ receptors [4] [9]
  • Clean off-target profile: No meaningful activity at D₂, H₁, or muscarinic receptors ≤1 μM [3] [4]

Structurally, AC-90179 features:

  • A 4-methoxyphenyl acetamide group occupying the orthosteric binding pocket
  • An N-benzyl substituent extending into a secondary hydrophobic pocket
  • A 1-methylpiperidine moiety forming ionic interactions with conserved D³.³² in transmembrane helix 3 [6] [8]

Lead optimization focused on enhancing metabolic stability and oral bioavailability. Although AC-90179 itself exhibited rapid hepatic clearance, structural modifications—particularly replacing metabolically labile groups—yielded pimavanserin (ACP-103), which retained the core pharmacophore while achieving therapeutic plasma levels [4] [9].

Table 2: Key Pharmacological Properties of AC-90179

PropertyValueAssay System
5-HT₂A Ki2.1 nMRadioligand binding [2]
5-HT₂A EC₅₀ (inverse agonism)4.3 nMR-SAT™ [4]
5-HT₂C antagonism Ki~400 nMFunctional assays [1]
D₂ receptor affinity>10,000 nMRadioligand binding [3]

Role in Elucidating Serotonergic Dysregulation in Psychotic Disorders

AC-90179 became pivotal in validating the 5-HT₂A receptor as a therapeutic target for psychosis. Key mechanistic insights include:

In Vivo Validation

  • DOI-induced head twitches: AC-90179 dose-dependently suppressed head twitches in mice (ED₅₀ = 1.1 mg/kg i.p.), a behavioral proxy for 5-HT₂A activation [3] [4].
  • PCP/MK-801 hyperactivity: At 1–10 mg/kg, it reversed phencyclidine (PCP)-induced hyperactivity—a model of psychosis—without reducing spontaneous locomotion or causing catalepsy [3] [9].
  • Prepulse inhibition (PPI): Restored DOI-disrupted PPI, indicating normalization of sensorimotor gating deficits [4] [9].

Pathophysiological Insights

  • Serotonin-glutamate crosstalk: AC-90179 modulated cortical glutamate release via 5-HT₂A receptors on pyramidal neurons, implicating disrupted serotonin-glutamate signaling in psychosis [7] [9].
  • Parkinson’s disease psychosis (PDP) models: Reversed visual hallucination-like behaviors in rodent PDP models without worsening motor function, contrasting with D₂-antagonistic antipsychotics [4] [10].
  • Receptor upregulation in psychosis: PET studies using 5-HT₂A tracers demonstrated receptor upregulation in postmortem brains of suicidal depressed patients, supporting AC-90179’s inverse agonism as a corrective mechanism [7] [9].

Table 3: Key Preclinical Studies with AC-90179

Study ModelFindingsMechanistic Insight
DOI-induced head twitchComplete suppression at 10 mg/kg i.p.Confirmed target engagement in vivo
PCP-induced hyperactivityReversal without motor impairmentSelective anti-psychotic-like effects
Cortical slice recordingsReduced glutamate excitabilityModulated cortico-thalamic signaling
PD psychosis rodent modelAttenuated hallucinations without blocking levodopaMotor-sparing efficacy for PDP

Properties

CAS Number

359878-17-4

Product Name

AC-90179

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3

InChI Key

AHGNJBSTWQOSAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC

Synonyms

2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide
2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride
AC 90179
AC-90179
AC90179

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.